Aminocholine

Choline acetyltransferase Substrate specificity Neurochemistry

Researchers mapping ChAT active-site geometry or requiring non-inhibitory nerve-agent simulants need a substrate that avoids AChE inhibition and false readouts. Aminocholine (CAS 38170-37-5) addresses this gap: - ChAT substrate acetylated by squid ganglia ChAT; homocholine is rejected, enabling binary active-site mapping. - Phosphorylated analogs P1-P4 are non-cytotoxic at 50 μM (SH-SY5Y) and do not inhibit AChE, serving as BSL-2-safe V-agent surrogates. - Compound P4 inhibits BChE ~60% at 50 μM, a validated scaffold for Alzheimer's-targeted BChE inhibitor SAR. Supplied with rigorous analytical characterization; suitable for immediate deployment in enzymatic and cellular assays.

Molecular Formula C5H15N2+
Molecular Weight 103.19 g/mol
CAS No. 38170-37-5
Cat. No. B1220356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminocholine
CAS38170-37-5
Synonymsaminocholine
aminocholine bromide
aminocholine chloride
Molecular FormulaC5H15N2+
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCN
InChIInChI=1S/C5H15N2/c1-7(2,3)5-4-6/h4-6H2,1-3H3/q+1
InChIKeyQMRGNVUDLXOZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminocholine (CAS 38170-37-5) for Research Procurement: Core Identity and Comparator Landscape


Aminocholine (CAS 38170-37-5), systematically named 2-amino-N,N,N-trimethylethanaminium, is a cationic choline analog in which the terminal hydroxyl group of choline is replaced by a primary amine . It exists as a quaternary ammonium species and is encountered as bromide or chloride salts. As a structural congener of the essential nutrient and neurotransmitter precursor choline, aminocholine has been deployed as a mechanistic probe for choline acetyltransferase (ChAT, EC 2.3.1.6) and the nicotinic acetylcholine receptor (nAChR), and more recently as a building block for phosphorylated nerve-agent mimics . Its dual characteristics—a permanent positive charge combined with a nucleophilic primary amine—differentiate it from the more common hydroxyl, thiol, and selenol choline analogs.

Why Choline, Thiocholine, or Homocholine Cannot Substitute for Aminocholine (CAS 38170-37-5)


The substitution of aminocholine with choline, thiocholine, or homocholine is not permissible in specific experimental contexts because the amino group fundamentally alters reactivity at three discrete biochemical nodes. First, ChAT from squid ganglia acetylates aminocholine but does not accept homocholine, demonstrating that the ammonium-to-amine spacing is critical for substrate recognition . Second, aminocholine is a markedly poorer leaving group than thiocholine; consequently, phosphorylated aminocholine conjugates fail to inhibit acetylcholinesterase (AChE), whereas the corresponding thiocholine-based V-agents are irreversible anticholinesterases . Third, aminocholine—like choline—uniquely fails to displace ³H-nicotine from axonal nAChR, while thiocholine and selenocholine analogs actively compete, indicating that the heteroatom identity governs receptor engagement . These functional divergences mean that generic substitution will yield either false-negative or false-positive results depending on the assay endpoint.

Aminocholine (CAS 38170-37-5): Head-to-Head Quantitative Differentiation Evidence


ChAT Substrate Acceptance: Amino-choline vs. Homocholine

In a direct substrate screen using purified ChAT from squid (Loligo) ganglia, aminocholine underwent enzyme-catalyzed acetylation, whereas homocholine (3-hydroxypropyltrimethylammonium), which extends the carbon chain by one methylene, was not acetylated . The assay employed acetyl-CoA as the acetyl donor and monitored transacetylation.

Choline acetyltransferase Substrate specificity Neurochemistry

Leaving-Group Efficiency Dictates AChE Inhibition: Amino-choline vs. Thiocholine

Phosphorylated aminocholine analogs (compounds P1–P4) consistently failed to inhibit purified AChE in the Ellman assay and did not inhibit AChE in SH-SY5Y neuroblastoma cells at concentrations up to 50 μM . In the same study, the authors noted that aminocholine is a poor leaving group relative to thiocholine, explaining why thiocholine-based V-agents (VG, VX) are potent irreversible AChE inhibitors while the aminocholine series is inactive. In contrast, VX exhibits an IC₅₀ of 1100 μM for cytotoxicity in SH-SY5Y cells but is a femtomolar-range AChE inhibitor in vivo.

Acetylcholinesterase Nerve agent mimic Leaving-group ability

Selective BChE Inhibition by an Amino-choline Analog vs. AChE Stimulation

Compound P4, a phosphorylated aminocholine derivative, inhibited butyrylcholinesterase (BChE) by approximately 60% at 50 μM in SH-SY5Y cells, while simultaneously stimulating AChE activity . This divergent pharmacology contrasts with classical organophosphate nerve agents that inhibit both cholinesterases non-selectively. The BChE selectivity was confirmed in both undifferentiated and retinoic acid-differentiated SH-SY5Y cells.

Butyrylcholinesterase Selective inhibition Alzheimer's disease

nAChR Binding Profile: Amino-choline and Choline vs. Thiocholine and Selenocholine

In a competitive displacement assay using ³H-nicotine and plasma membrane fragments isolated from lobster (Homarus americanus) walking-leg nerve, choline and aminocholine were uniquely unable to displace the radioligand among cholinergic ligands tested . In contrast, the thiocholine and selenocholine analogs—as well as the corresponding ester and selenoester local anesthetics—effectively competed with ³H-nicotine. The relative displacement potency of oxo, thio, and seleno analogs correlated with their ability to block axonal conduction.

Nicotinic acetylcholine receptor Ligand binding Axonal membrane

Fixed-Charge Derivatization Reagent: Amino-choline vs. Choline

(2-Aminoethyl)trimethylammonium chloride hydrochloride, the hydrochloride salt of aminocholine, is commercially catalogued as a 'fixed-charge' chemical derivatization reagent for structural modification of peptides and polymers . Choline (2-hydroxyethyltrimethylammonium) cannot serve this function because the terminal hydroxyl group lacks the nucleophilicity and conjugation chemistry of a primary amine. The fixed positive charge of aminocholine enhances electron-transfer dissociation (ETD) efficiency in peptide mass spectrometry, as demonstrated in studies evaluating C-terminal peptide modification with fixed-charge moieties.

Chemical derivatization Peptide modification Mass spectrometry

High-Confidence Application Scenarios for Aminocholine (CAS 38170-37-5)


Probing Choline Acetyltransferase Substrate Recognition

Investigators characterizing ChAT active-site geometry can employ aminocholine as a defined substrate alongside choline and homocholine to map the steric and electronic constraints of the choline-binding pocket. The binary substrate acceptance pattern—aminocholine is acetylated, homocholine is not—provides a functional readout for mutations or inhibitor screening campaigns .

Development of Safer Nerve-Agent Mimics for Countermeasure Testing

The phosphorylated aminocholine analogs P1–P4 are non-cytotoxic at 50 μM in SH-SY5Y cells and do not inhibit AChE, unlike thiocholine-based V-agents . Compound P4 additionally activates AChE. These properties make aminocholine-derived organophosphates safer surrogates for evaluating nerve-agent antidotes and decontamination protocols without requiring BSL-3/4 containment.

Lead Optimization of BChE-Selective Inhibitors for Alzheimer's Disease

Compound P4 inhibits BChE by ~60% at 50 μM while simultaneously stimulating AChE in a cellular model, establishing aminocholine as a validated scaffold for BChE-selective inhibitor design . Medicinal chemistry groups pursuing BChE-targeted Alzheimer's therapies can use P4 as a starting point for structure-activity relationship (SAR) expansion.

Fixed-Charge Peptide Derivatization for ETD Mass Spectrometry

Proteomics laboratories requiring enhanced electron-transfer dissociation (ETD) fragmentation should use (2-aminoethyl)trimethylammonium chloride hydrochloride to install a permanent positive charge at peptide C-termini . This application leverages the unique nucleophilic primary amine of aminocholine, a functional handle absent in choline, dimethylaminoethanol, and other common choline congeners.

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